4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide
Description
This compound is a structurally complex molecule featuring a 1,4-dihydropyridine (DHP) core substituted with methyl, methylamino, and nitro groups, conjugated to a tetrahydro-1(2H)-pyrazinecarboxamide moiety linked to a phenyl group. The DHP scaffold is well-documented in medicinal chemistry for its role in calcium channel modulation (e.g., nifedipine analogs) . The tetrahydro-pyrazinecarboxamide group may enhance conformational rigidity and hydrogen-bonding capacity, suggesting possible applications in targeting enzymes or receptors requiring precise spatial interactions .
Properties
IUPAC Name |
4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O5/c1-19-16-14(24(27)28)12-15(25(29)30)17(21(16)2)22-8-10-23(11-9-22)18(26)20-13-6-4-3-5-7-13/h3-7,19H,8-12H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAHNQVRCCKKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCN(CC2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of nitro groups and the formation of the pyrazinecarboxamide moiety. Key steps include:
Nitration: Introduction of nitro groups to the pyridine ring using nitrating agents such as nitric acid and sulfuric acid.
Amination: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Formation of Pyrazinecarboxamide: Reaction of the aminated pyridine with appropriate reagents to form the pyrazinecarboxamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or hydroxylamines.
Scientific Research Applications
4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and possible biological activity.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, altering the activity of the target molecules and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectroscopic Comparison
The compound 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide (6o) () shares a DHP core but differs in substituents and appended groups. Key distinctions include:
The dimethylamino group in 6o may enhance solubility but reduce metabolic stability relative to the methylamino group in the target molecule .
Pharmacological and Electronic Properties
- Electronic Effects: Nitro groups in both compounds confer electron-withdrawing effects, stabilizing the DHP ring.
- Bioactivity : Compound 6o exhibits calcium channel modulation and sulfonamide receptor interactions in preliminary studies . The target compound’s pyrazinecarboxamide moiety could broaden its target profile, possibly inhibiting kinases or proteases requiring amide-mediated recognition.
- Stability: The methylamino group in the target compound may reduce oxidative metabolism compared to 6o’s dimethylamino group, as tertiary amines are more prone to N-dealkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
